molecular formula C25H23FNO4- B1146404 (Z)-Pitavastatin Calcium Salt CAS No. 1159588-21-2

(Z)-Pitavastatin Calcium Salt

Cat. No.: B1146404
CAS No.: 1159588-21-2
M. Wt: 420.54
InChI Key:
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Description

(Z)-Pitavastatin Calcium Salt is a pharmaceutical compound used primarily as a lipid-lowering agent. It belongs to the statin class of medications, which are known for their ability to inhibit the enzyme HMG-CoA reductase, a key player in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein (LDL) cholesterol levels, thereby helping to prevent cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Pitavastatin Calcium Salt involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the lactone ring, introduction of the side chain, and the final conversion to the calcium salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-Pitavastatin Calcium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, which may be used to create analogs with varying properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms. Substitution reactions can result in a variety of analogs with different side chains or functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Pitavastatin Calcium Salt is used as a model compound to study the mechanisms of HMG-CoA reductase inhibition and to develop new statin analogs with improved efficacy and safety profiles.

Biology

In biological research, this compound is used to investigate the cellular and molecular mechanisms of cholesterol metabolism and its impact on various biological processes, including cell signaling and membrane dynamics.

Medicine

Medically, this compound is used to treat hypercholesterolemia and prevent cardiovascular diseases. It is also being explored for its potential benefits in other conditions, such as Alzheimer’s disease and certain cancers, due to its effects on cholesterol metabolism and cell proliferation.

Industry

In the pharmaceutical industry, this compound is a key ingredient in the formulation of lipid-lowering medications. It is also used in the development of new drug delivery systems and formulations to enhance bioavailability and patient compliance.

Mechanism of Action

(Z)-Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By blocking this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of LDL cholesterol in the bloodstream. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis and regulation.

Comparison with Similar Compounds

Similar Compounds

  • Atorvastatin Calcium
  • Rosuvastatin Calcium
  • Simvastatin
  • Lovastatin

Comparison

Compared to other statins, (Z)-Pitavastatin Calcium Salt has a unique structure that provides certain advantages, such as a higher potency at lower doses and a reduced risk of drug-drug interactions. Its distinct pharmacokinetic profile allows for once-daily dosing and a lower incidence of side effects, making it a preferred choice for many patients.

Properties

IUPAC Name

(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-DBBWNDPISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FNO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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